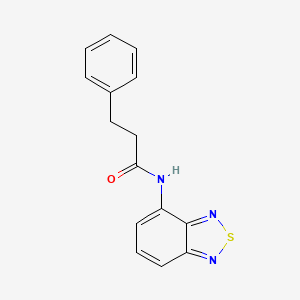

N-2,1,3-benzothiadiazol-4-yl-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-2,1,3-benzothiadiazol-4-yl-3-phenylpropanamide is a chemical compound that features a benzothiadiazole scaffold coupled with a benzamide group. These moieties are known for their significant biological properties, and compounds containing them are of great interest due to their varied potential applications in fields like medicinal chemistry, materials science, and more.

Synthesis Analysis

The synthesis of compounds containing benzothiadiazole and benzamide groups can be performed through several methods. One approach involves microwave-assisted, solvent-free synthesis under microwave irradiation, which has been used to create a series of novel compounds efficiently. This method is notable for its facilitation of rapid and clean reactions, offering an advantageous route for synthesizing such compounds with potential biological activity (Tiwari et al., 2017).

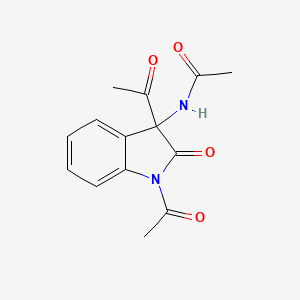

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry. Molecular docking studies are often performed to predict the mechanism of action, which is crucial for understanding the potential biological activities of these compounds. For instance, molecular docking can reveal how a compound might interact with specific biological targets, such as enzymes or receptors, providing insights into its pharmacological potential (Pavlova et al., 2022).

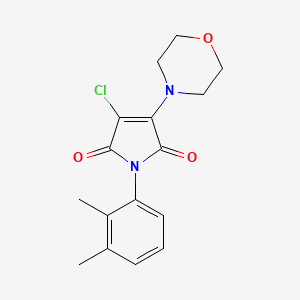

Chemical Reactions and Properties

Compounds with the benzothiadiazole and benzamide groups can undergo various chemical reactions, leading to the formation of diverse derivatives with potentially enhanced biological activities. For example, the oxidative cyclization mediated by molecular iodine can lead to the formation of new classes of compounds, including benzothiazoles, through new C-N and S-N bond formations at ambient temperatures (Naresh et al., 2014).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

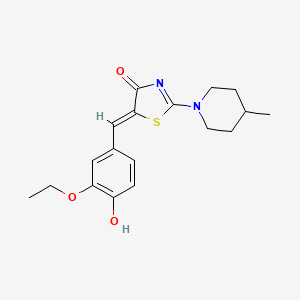

The synthesis of 2-phenylamino-thiazole derivatives, including benzothiazol-4-yl variants, has demonstrated significant antimicrobial activities. These compounds were found to be potent against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some exhibiting higher efficacy than reference drugs (Bikobo et al., 2017).

Fluorescence Characteristics

N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized and exhibited excellent photophysical properties, including large Stokes shift and solid-state fluorescence. These characteristics make them potentially useful for applications in organic electronics and as fluorescent dyes (Zhang et al., 2017).

Antiproliferative and Anticancer Activities

Benzothiazole derivatives have been evaluated for their antiproliferative and anticancer activities against various cancer cell lines, with some showing promising results. For instance, microwave-assisted synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives displayed potent anticancer activity, highlighting their potential as novel anticancer agents (Tiwari et al., 2017).

Inhibitory Effects on Bacterial Secretion Systems

Compounds such as 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide have been identified as inhibitors of the type III secretion system in Yersinia, suggesting a potential role in preventing or treating bacterial infections (Kauppi et al., 2007).

Cerebral Ischemia Markers

Research into nitroimidazole-based thioflavin-T derivatives, closely related to benzothiazol-4-yl compounds, has explored their use as cerebral ischemia markers. These derivatives demonstrated specific localization in ischemic tissue, offering a noninvasive method for detecting cerebral ischemia (Chu et al., 2007).

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-14(10-9-11-5-2-1-3-6-11)16-12-7-4-8-13-15(12)18-20-17-13/h1-8H,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSQTIOXWKOHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)